4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate
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Description
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Chromen, also known as 2H-chromene, is another heterocyclic compound that consists of fused benzene and pyran rings. Morpholine is a common organic solvent used in chemical synthesis .
Synthesis Analysis
The synthesis of morpholines has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds. They are frequently synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the morpholine moiety. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the morpholine could participate in nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Cytotoxic Evaluation : Novel hexahydroquinoline derivatives containing a benzofuran moiety have been synthesized, demonstrating promising inhibitory effects against human hepatocellular carcinoma cell lines (HepG-2) with IC50 values ranging from 11.9 to 19.3 µg/mL (El-Deen, Anwar, & Hasabelnaby, 2016).
Anticancer Potential of Oxime Ethers : A study explored the cytotoxicity of oxime ethers containing benzofuran against HeLa cancer cell lines, identifying specific derivatives with significant antitumor activity and highlighting the role of structure in determining bioavailability and therapeutic potential (Kosmalski et al., 2022).
Microwave-Assisted Synthesis : The mannich base 3-[6-(2-amino-ethoxy)-3-methyl-5-(3-morpholin-4-yl-propionyl)-benzofuran-2 carbonyl]-chromen-2-one was synthesized under microwave irradiation, showcasing an efficient method for obtaining such compounds (Kuarm et al., 2011).
Theoretical Studies and Chemical Properties
Computational Investigation : A computational study on a similar benzofuran coumarin derivative highlighted its electronic properties, such as HOMO and LUMO values, and identified electronegative sites, providing insights into its potential reactivity and applications (Mallikarjunaiah, Girish, & Gurumurthy, 2021).
Crystal Structure Analysis : The crystal structure of 4-acetyl-3,3-diethyl-5-hydroxy-2-morpholino-2,3-dihydro-1-benzofuran was determined, providing valuable information on its molecular conformation and potential for hydrogen bonding, relevant for designing compounds with desired properties (Vega et al., 2008).
Properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6/c24-21-13-17(20-11-14-3-1-2-4-18(14)28-20)16-12-15(5-6-19(16)29-21)27-22(25)23-7-9-26-10-8-23/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRWWZCYXBBIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)OC(=O)C=C3C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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